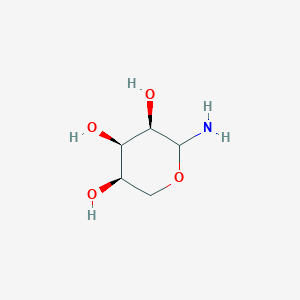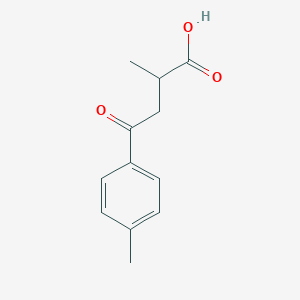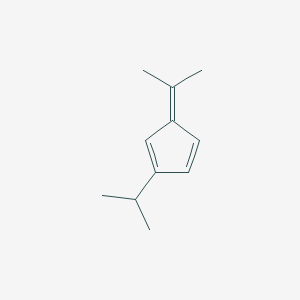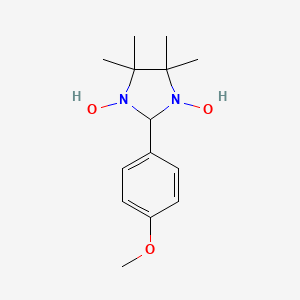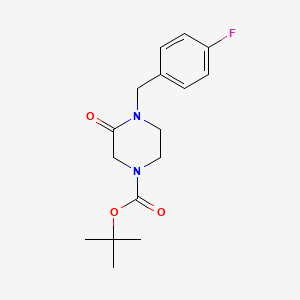![molecular formula C12H15BrO2 B8683845 2-[(3-bromophenyl)methoxy]oxane](/img/structure/B8683845.png)
2-[(3-bromophenyl)methoxy]oxane
Vue d'ensemble
Description
2-[(3-bromophenyl)methoxy]oxane is an organic compound that features a bromobenzene core with a tetrahydropyranyloxymethyl group attached to the benzene ring. This compound is of interest in organic synthesis due to its potential reactivity and utility in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-bromophenyl)methoxy]oxane typically involves the protection of a hydroxyl group with a tetrahydropyranyl (THP) group, followed by bromination of the benzene ring. One common method involves the following steps:
Protection of Hydroxyl Group: The hydroxyl group is protected using dihydropyran in the presence of an acid catalyst to form the tetrahydropyranyl ether.
Bromination: The protected compound is then subjected to bromination using bromine or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst like iron(III) bromide or aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3-bromophenyl)methoxy]oxane can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium thiolate, and primary amines. Conditions typically involve polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminobenzene derivative, while Suzuki-Miyaura coupling would result in a biaryl compound.
Applications De Recherche Scientifique
2-[(3-bromophenyl)methoxy]oxane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules for studying biological pathways and interactions.
Medicine: It serves as a building block in the synthesis of potential therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[(3-bromophenyl)methoxy]oxane in chemical reactions typically involves the activation of the bromine atom, making it a good leaving group. This facilitates nucleophilic substitution reactions. In coupling reactions, the bromine atom participates in oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon-carbon bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bromobenzene: A simpler compound with a bromine atom directly attached to the benzene ring.
Tetrahydropyranyloxymethylbenzene: Similar structure but without the bromine atom.
Phenyl Bromide: Another name for bromobenzene, used in similar reactions.
Uniqueness
2-[(3-bromophenyl)methoxy]oxane is unique due to the presence of both the tetrahydropyranyloxymethyl group and the bromine atom. This combination allows for selective reactions at different sites on the molecule, providing versatility in synthetic applications.
Propriétés
Formule moléculaire |
C12H15BrO2 |
|---|---|
Poids moléculaire |
271.15 g/mol |
Nom IUPAC |
2-[(3-bromophenyl)methoxy]oxane |
InChI |
InChI=1S/C12H15BrO2/c13-11-5-3-4-10(8-11)9-15-12-6-1-2-7-14-12/h3-5,8,12H,1-2,6-7,9H2 |
Clé InChI |
APXXXQKNVOEDCU-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)OCC2=CC(=CC=C2)Br |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
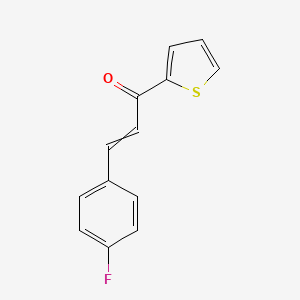
![6-(3-Chloro-4-methoxyphenyl)pyrido[3,2-d]pyrimidine-2,4-diamine](/img/structure/B8683777.png)
